2-(2,4-二氟苯基)噻唑烷

描述

2-(2,4-Difluorophenyl)thiazolidine is a useful research compound. Its molecular formula is C9H9F2NS and its molecular weight is 201.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(2,4-Difluorophenyl)thiazolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Difluorophenyl)thiazolidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗氧化应用

噻唑烷衍生物因其抗氧化特性而闻名,这些特性对于保护细胞免受氧化应激至关重要。 “2-(2,4-二氟苯基)噻唑烷”化合物可以被探索其清除自由基的潜力,从而防止导致慢性疾病的细胞损伤 .

抗菌和抗真菌活性

噻唑烷的结构框架允许显著的抗菌和抗真菌活性。 “2-(2,4-二氟苯基)噻唑烷”可以被合成并筛选其对各种细菌和真菌菌株的功效,从而有助于开发新的抗菌剂 .

抗癌潜力

噻唑烷化合物在抗癌研究中已显示出希望。 所讨论的具体衍生物可以针对癌细胞系进行评估,以确定其细胞毒性作用和作为化学治疗剂的潜力 .

神经保护作用

鉴于噻唑烷衍生物的生物活性,“2-(2,4-二氟苯基)噻唑烷”可能被研究用于神经保护作用。 这包括预防神经退行性疾病或减轻神经损伤影响的潜力 .

抗炎和镇痛作用

该化合物的潜在抗炎和镇痛作用在开发用于疼痛和炎症管理的新药物方面可能具有重大意义,提供可能副作用更少的替代方案 .

降压活性

噻唑烷衍生物与降压活性有关。 对“2-(2,4-二氟苯基)噻唑烷”的研究可能导致开发新的降血压药物 .

抗病毒特性

探索“2-(2,4-二氟苯基)噻唑烷”的抗病毒特性可能有助于创建新的抗逆转录病毒药物,特别是在当前治疗方法由于耐药性而失去效力的疾病背景下 .

抗血栓和抗凝血活性

该化合物可以评估其作为纤维蛋白原受体拮抗剂的潜在作用,这可能具有抗血栓活性。 这种应用在预防血栓形成方面可能特别有价值,而且不会出现与某些抗凝剂相关的出血风险 .

作用机制

Target of Action

2-(2,4-Difluorophenyl)thiazolidine, a derivative of thiazolidine, is known to have diverse biological activities . Thiazolidine derivatives are reported to act on various targets, including pathogenic fungi and bacteria . They also show potential as Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonists .

Mode of Action

For instance, they can inhibit the growth of pathogenic fungi and bacteria . As PPARγ agonists, they can modulate the transcription of genes involved in glucose and lipid metabolism .

Biochemical Pathways

Thiazolidine derivatives can affect various biochemical pathways. For example, as PPARγ agonists, they can influence the pathways involved in glucose and lipid metabolism . They can also interfere with the biochemical pathways of pathogenic fungi and bacteria, leading to their growth inhibition .

Pharmacokinetics

Thiazolidine derivatives are known for their diverse pharmacological activities, which suggest they have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the action of 2-(2,4-Difluorophenyl)thiazolidine can vary depending on the target. For instance, it can inhibit the growth of pathogenic fungi and bacteria . As a PPARγ agonist, it can modulate the transcription of genes involved in glucose and lipid metabolism, potentially leading to antidiabetic effects .

Action Environment

The action of 2-(2,4-Difluorophenyl)thiazolidine can be influenced by various environmental factors. For example, the presence of other compounds can affect its activity. The pH and temperature of the environment can also influence its stability and efficacy .

生化分析

Biochemical Properties

2-(2,4-Difluorophenyl)thiazolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazolidine derivatives have been shown to exhibit antimicrobial, antioxidant, and anticancer activities . The interactions of 2-(2,4-Difluorophenyl)thiazolidine with these biomolecules often involve binding to active sites or altering the conformation of the target proteins, thereby modulating their activity.

Cellular Effects

2-(2,4-Difluorophenyl)thiazolidine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazolidine derivatives can modulate the activity of enzymes involved in oxidative stress responses, leading to changes in cellular redox states . Additionally, these compounds may impact the expression of genes related to cell proliferation and apoptosis, thereby influencing cell survival and function.

Molecular Mechanism

The molecular mechanism of action of 2-(2,4-Difluorophenyl)thiazolidine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, thiazolidine derivatives have been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, these compounds can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2,4-Difluorophenyl)thiazolidine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazolidine derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Long-term exposure to 2-(2,4-Difluorophenyl)thiazolidine may result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2-(2,4-Difluorophenyl)thiazolidine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antioxidant or antimicrobial activity. At higher doses, it may cause toxic or adverse effects. For example, thiazolidine derivatives have been shown to reduce fasting blood glucose levels in diabetic animal models, but excessive doses can lead to hepatotoxicity or nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

2-(2,4-Difluorophenyl)thiazolidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, thiazolidine derivatives can modulate the activity of enzymes involved in glucose and lipid metabolism, thereby influencing metabolic homeostasis . These interactions can lead to changes in the levels of key metabolites, which may have downstream effects on cellular function and overall health.

Transport and Distribution

The transport and distribution of 2-(2,4-Difluorophenyl)thiazolidine within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and localization. For example, thiazolidine derivatives may be transported across cell membranes by specific transporters, leading to their accumulation in target tissues . The distribution of 2-(2,4-Difluorophenyl)thiazolidine within the body can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 2-(2,4-Difluorophenyl)thiazolidine is an important determinant of its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, thiazolidine derivatives may localize to the mitochondria, where they can modulate mitochondrial function and energy production . Understanding the subcellular localization of 2-(2,4-Difluorophenyl)thiazolidine can provide insights into its mechanism of action and potential therapeutic applications.

生物活性

2-(2,4-Difluorophenyl)thiazolidine is a compound belonging to the thiazolidine family, which has garnered attention for its potential biological activities. Thiazolidines are characterized by their five-membered ring structure containing sulfur and nitrogen atoms, and they have been explored for various therapeutic applications, particularly in the management of metabolic disorders and cancer. This article reviews the biological activity of 2-(2,4-Difluorophenyl)thiazolidine, emphasizing its mechanisms of action, therapeutic potentials, and relevant case studies.

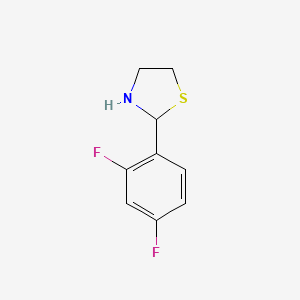

Chemical Structure

The chemical structure of 2-(2,4-Difluorophenyl)thiazolidine can be represented as follows:

This compound features a thiazolidine ring with a difluorophenyl substituent, which may influence its biological properties.

The biological activity of 2-(2,4-Difluorophenyl)thiazolidine is largely attributed to its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways:

- PPAR Activation : Thiazolidines often act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ. This activation is crucial in regulating glucose metabolism and lipid homeostasis.

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress, which is beneficial in preventing cellular damage.

- Antimicrobial Properties : Some derivatives have shown significant antimicrobial activity against various pathogens, suggesting potential applications in infectious disease management.

Biological Activity Overview

The following table summarizes the key biological activities associated with 2-(2,4-Difluorophenyl)thiazolidine and related compounds:

Case Studies

Several studies have investigated the biological activity of thiazolidine derivatives, including 2-(2,4-Difluorophenyl)thiazolidine:

- Anticancer Activity : A study demonstrated that thiazolidinedione derivatives induced apoptosis in MCF-7 breast cancer cells through PPAR-γ-mediated pathways. The compound exhibited an IC50 value indicating potent cytotoxic effects while maintaining low toxicity to normal cells .

- Antimicrobial Efficacy : Research on related thiazolidines showed promising results against Mycobacterium tuberculosis and various bacterial strains. The compound was effective in inhibiting bacterial growth with minimal cytotoxicity .

- Metabolic Regulation : In diabetic models, thiazolidinediones have been shown to improve insulin sensitivity significantly. The mechanism involves modulation of gene expression related to glucose metabolism via PPAR activation .

属性

IUPAC Name |

2-(2,4-difluorophenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NS/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5,9,12H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYOEFWWDYJDAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。